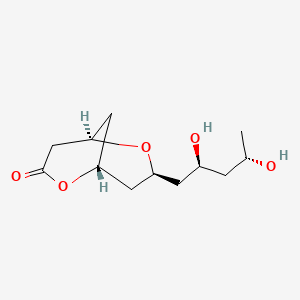
Dihydropanaxacol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydropanaxacol belongs to the class of organic compounds known as long-chain fatty alcohols. These are fatty alcohols that have an aliphatic tail of 13 to 21 carbon atoms. Thus, dihydropanaxacol is considered to be a fatty alcohol lipid molecule. Dihydropanaxacol is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydropanaxacol has been primarily detected in urine. Within the cell, dihydropanaxacol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, dihydropanaxacol can be found in tea. This makes dihydropanaxacol a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Parkinson's Disease and Neuroprotection
- Dihydropyridine calcium channel blockers (DiCCBs), which include compounds related to dihydropanaxacol, have been associated with a reduced risk of Parkinson's disease. This protective effect is particularly pronounced in older patients (Pasternak et al., 2012). Additionally, studies have shown that these compounds might offer reduced mortality among patients with Parkinson's disease, though they do not significantly impact the risk of dementia associated with the disease.
Medicinal Chemistry and Drug Development
- The dihydropyridine (DHP) scaffold, which includes dihydropanaxacol, is crucial in the development of various drug molecules and natural products, including alkaloids. It plays a key role in the synthesis of drugs with diverse medicinal properties (Sharma & Singh, 2017).
Biomedical Applications
- Superhydrophobic materials, which can be derived from dihydropyridines, are increasingly used in biomedical applications. These include substrates to control protein adsorption, cellular interaction, bacterial growth, and as platforms for drug delivery devices and diagnostic tools (Falde et al., 2016).
Cardiovascular Applications
- Some dihydropyridines are used in cardiovascular medicine. They are involved in the treatment of coronary diseases, serving as coronary dilators, anti-hypertensives, and in the management of muscular and vascular spasms (Anderson, 1998).
Synthetic and Natural Product Synthesis
- Dihydropanaxacol has been synthesized for research purposes, particularly in the study of cytotoxic polyacetylenes from the callus of Panax ginseng. This synthesis helps in understanding the absolute configuration and biological activities of such compounds (Fujimoto et al., 1990).
Antihypertensive Therapy
- Dihydropyridine calcium channel blockers are significant in the management of hypertension, especially in Eastern Asians. They have been shown to provide superior protection against stroke and offer similar protection against myocardial infarction (Wang et al., 2011).
Pharmaceutical Solubility and Thermodynamics
- Research on dihydropyrimidine derivatives, related to dihydropanaxacol, has focused on addressing their solubility challenges in aqueous media, which is crucial for their effective use in cancer treatment (Shakeel et al., 2016).
Multidrug-Resistance in Cancer Chemotherapy
- Dihydropyridines, including dihydropanaxacol, have been explored for their potential as multidrug-resistance-reversing agents in cancer chemotherapy, highlighting their importance beyond cardiovascular applications (Edraki et al., 2009).
Propiedades
Número CAS |
113122-25-1 |
|---|---|
Nombre del producto |
Dihydropanaxacol |
Fórmula molecular |
C17H28O3 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
heptadeca-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3 |
Clave InChI |
ZEWGSHDZCDJZJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
SMILES canónico |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Otros números CAS |
113122-25-1 |
Sinónimos |
dihydropanaxacol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



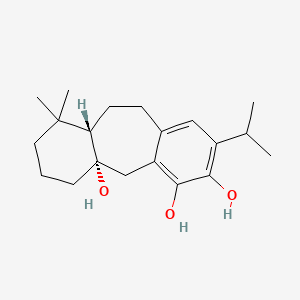
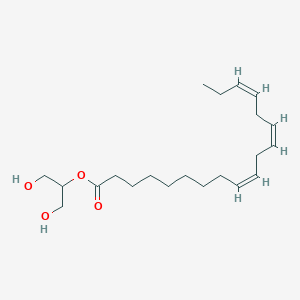

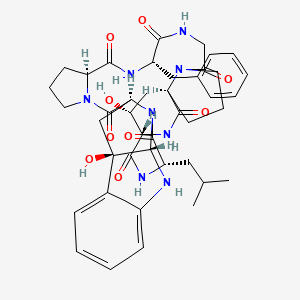
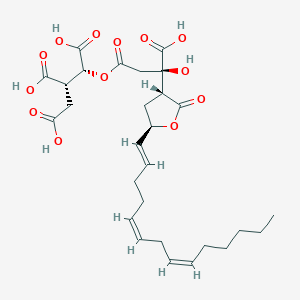


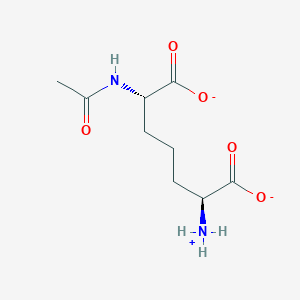
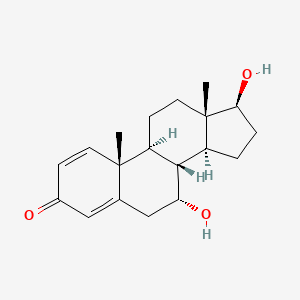


![(E)-3-[3,5-Dimethoxy-4-[[(E)-3,7-dimethyl-2,6-octadienyl]oxy]phenyl]propenal](/img/structure/B1248783.png)

